

Head-to-head comparison of different total synthesis routes for akuammiline

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A comparative analysis of strategic innovations in the total synthesis of the **akuammiline** alkaloid vincorine is presented for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of three seminal total syntheses of vincorine, developed by the research groups of Qin (2009), Ma (2012), and MacMillan (2013).

The **akuammiline** alkaloids are a complex family of indole alkaloids characterized by a rigid, cage-like molecular architecture. Their structural intricacy and potential biological activity have made them compelling targets for synthetic chemists. Vincorine, a representative member of this family, features a challenging pentacyclic core, including a strained seven-membered azepanyl ring, which has inspired the development of diverse and innovative synthetic strategies. This guide will compare the racemic synthesis by Qin, the asymmetric synthesis by Ma, and the enantioselective synthesis by MacMillan, focusing on their strategic differences, efficiency, and key chemical transformations.

Head-to-Head Synthesis Comparison

The total syntheses of vincorine by the Qin, Ma, and MacMillan groups offer a compelling case study in the evolution of synthetic strategy. Qin's initial racemic synthesis established a foundational, albeit lengthy, route. Ma's subsequent asymmetric synthesis significantly improved efficiency and introduced stereocontrol. MacMillan's highly concise enantioselective approach represents a paradigm of efficiency in modern synthetic chemistry.

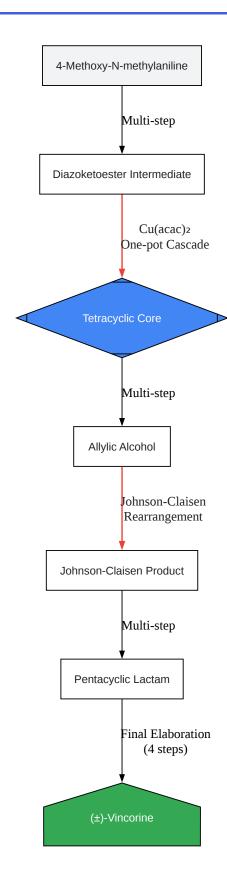


Metric	Qin (2009)	Ma (2012)	MacMillan (2013)
Chirality	Racemic (±)	Asymmetric (-)	Enantioselective (-)
Longest Linear Sequence	31 steps	18 steps	9 steps
Overall Yield	~1%	5%	9%
Starting Material	4-methoxy-N- methylaniline	5-methoxytryptamine	5-methoxy-N'-Boc tryptamine
Key Strategy	One-pot cascade reaction; Johnson-Claisen rearrangement	Asymmetric Michael addition; Intramolecular oxidative coupling	Organocatalytic Diels- Alder/iminium cascade; Radical cyclization

Strategic Analysis and Route Visualization Qin's Racemic Total Synthesis of (±)-Vincorine (2009)

The first total synthesis of vincorine was a lengthy 31-step racemic route.[1] The key strategic element was the construction of the tetracyclic core via a one-pot, three-step cascade reaction involving a copper-catalyzed intramolecular cyclopropanation, followed by ring-opening and ring closure.[1] The final seven-membered ring was forged late in the synthesis using a Johnson-Claisen rearrangement to install the necessary carbon framework, followed by a series of functional group manipulations and final ring closure.[1]





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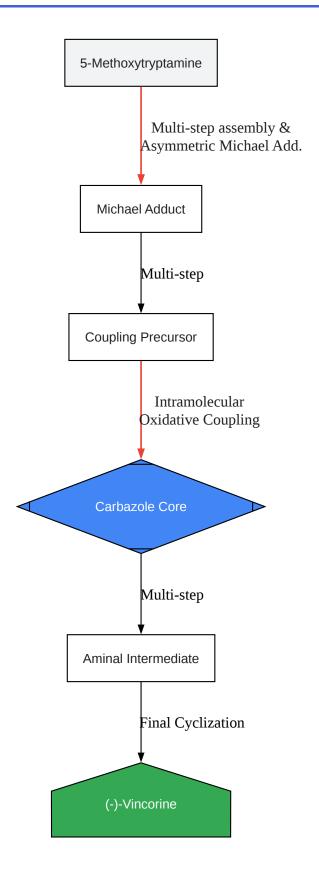
Caption: Qin's racemic synthesis of (±)-vincorine.



Ma's Asymmetric Total Synthesis of (-)-Vincorine (2012)

The Ma group developed an 18-step asymmetric synthesis starting from 5-methoxytryptamine. [2] This route significantly improved upon the step count and overall yield. Key transformations included an organocatalyzed asymmetric Michael addition to set a crucial stereocenter and a novel intramolecular oxidative coupling between an indole and a malonate moiety to construct the carbazole core.[2]





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Caption: Ma's asymmetric synthesis of (-)-vincorine.

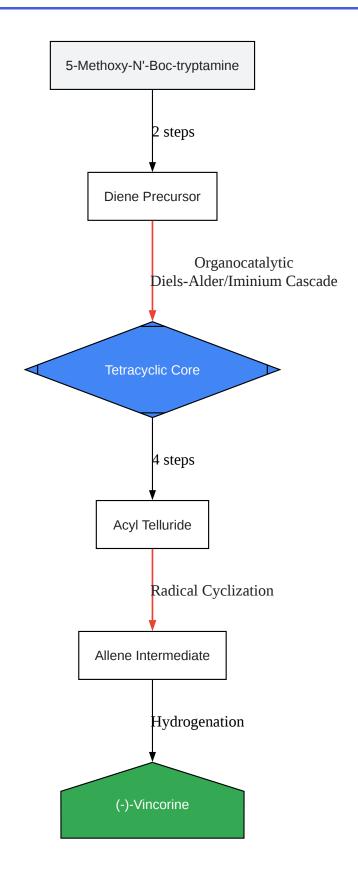




MacMillan's Enantioselective Total Synthesis of (-)-Vincorine (2013)

The MacMillan group reported a highly efficient, 9-step enantioselective synthesis. This landmark achievement in brevity and elegance is distinguished by two key cascade reactions. The first is a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade that rapidly builds the complex tetracyclic core in a single step from simple precursors. The second is a novel 7-exo-dig radical cyclization, initiated from an acyl telluride precursor, to form the strained seven-membered azepanyl ring.





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Caption: MacMillan's enantioselective synthesis of (-)-vincorine.



Experimental Protocols

Detailed experimental procedures for the key transformations in each synthesis are provided below, as adapted from the supporting information of the respective publications.

Protocol 1: Qin's One-Pot Cascade for Tetracyclic Core Synthesis

This protocol describes the key copper-catalyzed cascade reaction to form the core structure of vincorine.

Procedure: To a solution of the diazoketoester precursor (1.0 eq) in dry dichloromethane (DCM, 0.01 M) under an argon atmosphere was added Cu(acac)₂ (0.1 eq). The mixture was stirred at 40 °C. The reaction progress was monitored by TLC. Upon completion (typically after 2 hours), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the tetracyclic core product.

Protocol 2: Ma's Intramolecular Oxidative Coupling

This protocol details the key oxidative coupling to form the carbazole skeleton.

Procedure: To a solution of the malonate-indole precursor (1.0 eq) in tetrahydrofuran (THF, 0.02 M) at -78 °C under an argon atmosphere was added lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 2.2 eq) dropwise. The resulting mixture was stirred at -78 °C for 1 hour. A solution of iodine (I₂) (1.2 eq) in THF was then added dropwise. The reaction was stirred for an additional 2 hours at -78 °C before being quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by silica gel chromatography to yield the carbazole core.

Protocol 3: MacMillan's Organocatalytic Diels-Alder/Iminium Cascade

This protocol describes the one-step construction of the tetracyclic vincorine core.



Procedure: To a solution of the diene precursor (1.0 eq) and α,β -unsaturated aldehyde (1.2 eq) in acetonitrile (MeCN, 0.1 M) at -20 °C was added the imidazolidinone organocatalyst (MacMillan catalyst, 20 mol%) and HBF₄·OEt₂ (20 mol%). The reaction mixture was stirred at -20 °C for 24-48 hours until the diene was consumed, as determined by TLC analysis. The reaction was then quenched with saturated aqueous NaHCO₃ solution and extracted with DCM. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash chromatography on silica gel to provide the tetracyclic product.

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